![molecular formula C13H12N2O B14131407 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile CAS No. 88757-33-9](/img/structure/B14131407.png)
3-[(2-Methylquinolin-8-yl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile typically involves the reaction of 2-methylquinoline with a suitable propanenitrile derivative. One common method is the nucleophilic substitution reaction where 2-methylquinoline is reacted with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylquinolin-8-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylquinolin-8-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanenitrile
- 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
- 2-Methyl-3-(piperidin-1-yl)propanehydrazide
Uniqueness
3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is unique due to its specific structural features, such as the presence of the quinoline moiety and the propanenitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
88757-33-9 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
3-(2-methylquinolin-8-yl)oxypropanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-6-7-11-4-2-5-12(13(11)15-10)16-9-3-8-14/h2,4-7H,3,9H2,1H3 |
InChI-Schlüssel |
JWANGCMNFLUVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2OCCC#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131338.png)
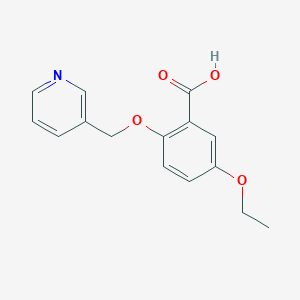
![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)

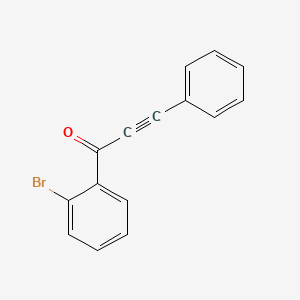
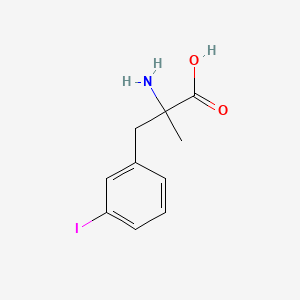
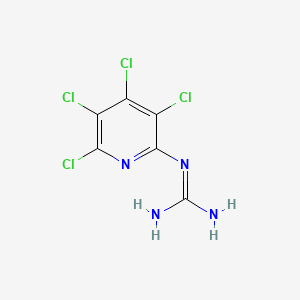
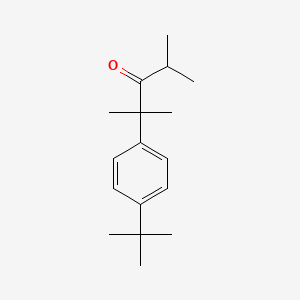
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)

![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
